1-[(2-Bromo-3-fluorophenyl)methyl]piperidine
Description
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 |
InChI Key |
SYCUFBYIGGUGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated products or modified piperidine derivatives.
Scientific Research Applications
1-[(2-Bromo-3-fluorophenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Key Observations :
- Biphenyl derivatives (e.g., 4b, 4d) generally exhibit moderate to low yields, influenced by steric and electronic effects of substituents. For instance, the 4-bromo substituent in 4d resulted in a lower yield (22%) compared to 4b (48%) .
- The biphenyl compound 3c achieved a higher yield (76%), likely due to the electron-donating methyl group enhancing reactivity .
- The absence of synthetic data for the target compound underscores the need for experimental optimization.
Pharmacological and Receptor Binding Profiles
Piperidine derivatives exhibit diverse biological activities, as demonstrated by the following analogues:
Anti-Fatigue and AMPA Receptor Affinity
- Compound 5b : A piperidine derivative (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine analogue) demonstrated significant anti-fatigue activity and strong AMPA receptor binding affinity in mice models .
Sigma and PCP Receptor Binding
- (+)-[3H]-3-PPP : A piperidine derivative showed high affinity for sigma receptors, with autoradiographic localization in hippocampal and hypothalamic regions .
- Structural Insight : The target compound’s halogenated aryl group may mimic the pharmacophore of sigma receptor ligands, though direct binding data are lacking.
Biological Activity
1-[(2-Bromo-3-fluorophenyl)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo and fluorine atom on the phenyl group, which contributes to its unique chemical reactivity and biological properties. The presence of halogens often enhances binding affinity to various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing physiological responses.
- Signal Transduction Modulation : By interacting with intracellular signaling pathways, it may alter cellular responses to external stimuli.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Piperidine derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit the production of inflammatory mediators such as prostaglandins and nitric oxide, which are critical in the inflammatory response .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related piperidine derivatives have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Inhibition Studies : A study conducted on a series of piperidine derivatives, including this compound, revealed IC50 values indicating significant inhibition against specific cancer cell lines, with selectivity indices suggesting lower toxicity to normal cells .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that piperidine compounds significantly reduced inflammation compared to controls, supporting their use as anti-inflammatory agents .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves alkylation of the piperidine ring with a 2-bromo-3-fluorobenzyl halide derivative. Key steps include:
- Alkylation Reaction : Use anhydrous solvents (e.g., dichloromethane) under inert conditions to minimize side reactions like hydrolysis .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation of byproducts .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of benzyl bromide to piperidine) and employ catalysts like potassium carbonate to enhance reactivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from brominated intermediates .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .
- Waste Disposal : Neutralize acidic/basic residues before incineration to avoid halogenated emissions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacological targets and binding affinity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with CNS targets (e.g., sigma-1 receptors) based on structural analogs .
- Pharmacophore Mapping : Identify key features (e.g., halogenated aromatic ring, piperidine nitrogen) for activity against neurodegenerative disease targets .
Example SAR Insights:
| Structural Feature | Biological Activity Trend |
|---|---|
| Bromine at position 2 | ↑ Binding to GPCRs |
| Fluorine at position 3 | ↓ Metabolic degradation |
Q. What experimental designs are suitable for assessing environmental persistence and toxicity?
Methodological Answer:
Q. How can enantiomeric purity be achieved, and what analytical methods validate it?
Methodological Answer:
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using standardized assays (e.g., IC values from identical cell lines) .
- Control Variables : Account for differences in solvent (DMSO vs. saline) and incubation times .
Q. How do structural modifications enhance the compound’s metabolic stability?
Methodological Answer:
- Fluorine Substitution : Reduces CYP450-mediated oxidation at the 3-position .
- Piperidine N-Modification : Introduce methyl groups to sterically hinder enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
